(4-Chloro-2-butyn-1-yl)benzene

Description

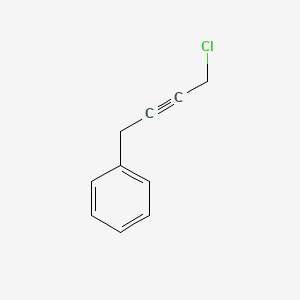

This compound consists of a benzene ring substituted with a chloro group and a butynyl chain (C≡C-CH2-Cl) at the 1- and 4-positions, respectively. The chloro group is electron-withdrawing, while the butynyl group (sp-hybridized) may introduce steric and electronic effects. Such substituents likely alter the molecule’s reactivity, stability, and interaction with electrons compared to pure benzene.

Properties

IUPAC Name |

4-chlorobut-2-ynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAXGOBVOSDRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33598-24-2 | |

| Record name | (4-chlorobut-2-yn-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-butyn-1-yl)benzene typically involves the reaction of benzene with a suitable chloroalkyne precursor under controlled conditions. One common method is the alkylation of benzene with 4-chloro-2-butyn-1-ol, followed by dehydration to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-butyn-1-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Addition Reactions: The triple bond in the butynyl group can participate in addition reactions with electrophiles and nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Addition Reactions: Reagents such as hydrogen halides, halogens, and organometallic compounds are used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed:

Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

Addition Reactions: Products include alkenes and alkanes with various substituents.

Oxidation and Reduction Reactions: Products include alcohols, ketones, and other oxidized or reduced forms.

Scientific Research Applications

(4-Chloro-2-butyn-1-yl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-butyn-1-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lacks direct studies on "(4-Chloro-2-butyn-1-yl)benzene," key findings from benzene and substituted aromatic systems can guide comparisons:

Electronic and Structural Effects

Chlorobenzene vs. Benzene :

Chlorine’s electron-withdrawing nature increases the molecule’s polarity and may enhance electron attachment cross-sections (DEA) due to resonance stabilization of transient negative ions (TNIs) . This could lead to higher fragmentation yields compared to benzene under electron bombardment.Butynyl-Substituted Benzene :

The sp-hybridized butynyl group introduces steric hindrance and electron withdrawal. This could reduce π-π stacking interactions in condensed films compared to planar benzene, affecting adsorption on substrates like Pt .

Desorption Mechanisms

Dipolar Dissociation (DD) :

In benzene, DD dominates at higher electron energies (>250 eV), producing cations like C₆H₆⁺ and anions like H⁻ . Substituted benzenes may exhibit altered DD thresholds due to modified dipole moments. For instance, the chloro group’s electronegativity could lower the energy required for DD.Role of Secondary Electrons :

Secondary electrons from the Pt substrate (generated at ~550 eV) enhance DEA in benzene films, increasing anion yields . In "this compound," the chloro group might amplify this effect by trapping low-energy electrons, leading to higher Cl⁻ desorption.

Thickness and Energy Dependence

- Film Thickness: Benzene films show increased cation yields with thickness (up to 12 ML) due to reduced image-charge interactions from the Pt substrate . Substituted benzenes may exhibit similar trends, but steric effects (e.g., butynyl groups) could limit monolayer formation.

- Energy Thresholds :

Benzene’s ESD yields peak at 500 eV for heavy anions (C₆H₆⁻) due to secondary electron contributions . A chloro substituent might shift this peak to lower energies if DEA becomes more favorable.

Hypothetical Data Table

Biological Activity

(4-Chloro-2-butyn-1-yl)benzene is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on a comprehensive review of scientific literature.

Chemical Structure and Properties

This compound, also known as 4-chloro-2-butyne, features a benzene ring substituted with a 4-chloro-2-butynyl group. This structure influences its reactivity and biological interactions. The presence of the chlorine atom enhances its electrophilic character, allowing it to engage with nucleophiles in biological systems.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It may interact with various biomolecules, including proteins and nucleic acids, leading to enzyme inhibition or activation. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.

- Receptor Binding : It can bind to cellular receptors, modulating signaling pathways.

- Cellular Process Modulation : By affecting cellular processes, it can influence cell proliferation and apoptosis.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on multiple tumor types, revealing IC50 values in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HT-29 (Colon Cancer) | 5.0 | Cell cycle arrest in G2/M phase |

| MCF7 (Breast Cancer) | 3.5 | Disruption of microtubule dynamics |

| M21 (Skin Melanoma) | 4.0 | Induction of apoptosis |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Insecticidal Activity

Insecticidal properties have also been reported for derivatives of this compound. A comparative study indicated that certain analogs were effective against common agricultural pests, with varying degrees of potency.

| Compound | LD50 (µg/larva) | Relative Activity |

|---|---|---|

| This compound | 10 | High |

| 4-Bromo derivative | 20 | Moderate |

| 4-Iodo derivative | 30 | Low |

Cancer Research

A notable case study involved the use of this compound in a series of experiments aimed at understanding its antitumor properties. The compound was shown to significantly inhibit tumor growth in vivo using chick chorioallantoic membrane assays, demonstrating its potential as an anticancer therapeutic.

Agricultural Applications

The compound's insecticidal properties were explored in agricultural settings where it was tested against various pests. Results indicated that formulations containing this compound could effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.